Dactylorhin C

Description

Overview of Natural Product Chemistry and Discovery in Orchidaceae

The Orchidaceae family, one of the largest families of flowering plants, is globally distributed and known for its remarkable floral diversity. Beyond their ornamental value, orchids have a long history of use in traditional medicine systems across various cultures, particularly in Asia. rasayanjournal.co.inscielo.brnih.govnih.govresearchgate.netatlantis-press.comresearchgate.net Phytochemical investigations of orchids have revealed the presence of diverse classes of secondary metabolites, including alkaloids, terpenoids, flavonoids, phenolics, stilbenes, phenanthrenes, and glycosides. scielo.brnih.govresearchgate.netatlantis-press.comajprd.comcapes.gov.br These compounds contribute to the various biological activities reported for orchid extracts, such as anti-inflammatory, antioxidant, antiviral, and neuroprotective effects. nih.govnih.govresearchgate.netatlantis-press.comresearchgate.netcapes.gov.brjddtonline.infomdpi.comnih.govmdpi.comdntb.gov.ua The ongoing discovery and characterization of these natural products from orchids highlight the family's importance as a reservoir of potential bioactive compounds.

Classification and Structural Relationship within the Dactylorhin Family

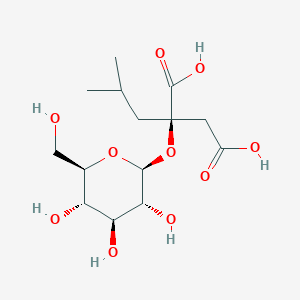

Dactylorhin C belongs to a group of related compounds known as dactylorhins, which are primarily isolated from the tubers of Dactylorhiza species, such as Dactylorhiza hatagirea, and also found in other related orchids like Gymnadenia conopsea and Coeloglossum viride var. bracteatum. scielo.brajprd.commdpi.comresearchgate.netresearchgate.netmedkoo.comtargetmol.comammpdb.commdpi.commedkoo.comresearchgate.netmedkoo.comnih.govmdpi.commedkoo.comcapes.gov.brd-nb.infonih.gov The dactylorhins are characterized as glucosyloxybenzyl 2-isobutylmalate derivatives. This compound itself is structurally defined as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid. researchgate.netammpdb.commedkoo.comnih.govpharm.or.jp Its molecular formula is C₁₄H₂₄O₁₀, and it has a molecular weight of 352.33 g/mol . targetmol.comnih.govmedchemexpress.com

This compound holds a key structural relationship with other members of the dactylorhin family, particularly Dactylorhin A and Dactylorhin E. Research has shown that Dactylorhin A and Dactylorhin E can undergo enzymatic hydrolysis to yield this compound. ajprd.comresearchgate.netmedkoo.commedkoo.com This suggests that this compound may serve as a core structural unit or a metabolic product derived from larger glycosidic structures within the plant. Other related compounds isolated include Dactylorhin B and Dactylorhin D, which also share the core butanedioic acid structure with variations in glycosylation and esterification patterns. researchgate.netmedkoo.comammpdb.commdpi.commedkoo.comnih.govmedkoo.comnih.govjst.go.jp

The structural relationships among some of the dactylorhins are summarized below:

| Compound | Molecular Formula | Structural Description | Relationship to this compound |

| This compound | C₁₄H₂₄O₁₀ | (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid | Core structure |

| Dactylorhin A | C₄₀H₅₆O₂₂ | (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester | Yields this compound upon enzymatic hydrolysis. ajprd.comresearchgate.netmedkoo.commedkoo.com |

| Dactylorhin E | C₂₇H₄₀O₁₆ | (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid 1-(4-β-D-glucopyranosyloxybenzyl) ester | Yields this compound upon enzymatic hydrolysis. ajprd.comresearchgate.netmedkoo.commedkoo.com |

| Dactylorhin B | C₄₀H₅₆O₂₃ | (2R,3S)-2-β-D-glucopyranosyloxy-3-hydroxy-2-(2-methylpropyl)butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester | Related structure, yields butanedioic acid upon hydrolysis. medkoo.com |

| Dactylorhin D | C₂₇H₄₀O₁₇ | (2R,3S)-2-β-D-glucopyranosyloxy-3-hydroxy-2-(2-methylpropyl)butanedioic acid 1-(4-β-D-glucopyranosyloxybenzyl) ester | Related structure, yields butanedioic acid upon hydrolysis. medkoo.com |

Research Trajectory of this compound: From Discovery to Mechanistic Studies

The research trajectory of this compound began with the phytochemical investigation of traditional medicinal orchids, particularly Dactylorhiza hatagirea. Early studies aimed to isolate and characterize the chemical constituents responsible for the reported therapeutic properties of the plant's tubers. scielo.brmdpi.comresearchgate.netammpdb.commdpi.comresearchgate.netpharm.or.jp The isolation and structure elucidation of this compound, along with other dactylorhins (A-E) and dactyloses (A-B), were significant steps in understanding the chemical composition of these plants. scielo.brmdpi.comresearchgate.netammpdb.commdpi.commedkoo.compharm.or.jp

Following its discovery and structural characterization, research has focused on understanding the occurrence of this compound in different orchid species and its relationship with other plant metabolites. The observation that this compound is a hydrolysis product of Dactylorhin A and E has provided insights into the metabolic pathways within the plant. ajprd.comresearchgate.netmedkoo.commedkoo.com

While comprehensive mechanistic studies focusing exclusively on the biological activities of this compound are not extensively detailed in the provided search results, the broader research on the Dactylorhin family and the plants from which they are isolated indicates a trajectory towards exploring their pharmacological potential. Studies on related compounds, such as Dactylorhin B, have investigated effects like reducing the toxic effects of beta-amyloid fragments on neuron cells and isolated rat brain mitochondria, suggesting potential neuroprotective properties within this class of compounds. capes.gov.brnih.govmedkoo.comnih.gov The traditional uses of Dactylorhiza hatagirea and Gymnadenia conopsea for various ailments, including those related to neurological function and inflammation, further motivate the investigation of isolated compounds like this compound for specific biological mechanisms. scielo.brnih.govresearchgate.netresearchgate.netcapes.gov.brmdpi.comnih.govmdpi.comdntb.gov.uamdpi.commdpi.com The ongoing research into the phytochemistry and bioactivity of Orchidaceae members, including the dactylorhins, reflects a continued effort to link traditional knowledge with scientific understanding of natural product mechanisms. rasayanjournal.co.inscielo.brnih.govnih.govatlantis-press.commdpi.com

Structure

3D Structure

Properties

CAS No. |

256459-23-1 |

|---|---|

Molecular Formula |

C14H24O10 |

Molecular Weight |

352.33 g/mol |

IUPAC Name |

(2R)-2-(2-methylpropyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanedioic acid |

InChI |

InChI=1S/C14H24O10/c1-6(2)3-14(13(21)22,4-8(16)17)24-12-11(20)10(19)9(18)7(5-15)23-12/h6-7,9-12,15,18-20H,3-5H2,1-2H3,(H,16,17)(H,21,22)/t7-,9-,10+,11-,12+,14-/m1/s1 |

InChI Key |

RLSITCAUHUNHRO-BGWRNRDFSA-N |

SMILES |

CC(C)CC(CC(=O)O)(C(=O)O)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

CC(C)C[C@@](CC(=O)O)(C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(C)CC(CC(=O)O)(C(=O)O)OC1C(C(C(C(O1)CO)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Dactylorhin C |

Origin of Product |

United States |

Occurrence and Isolation Methodologies of Dactylorhin C

Botanical Origin and Distribution of Dactylorhin C-Producing Species

This compound is found in several species of orchids, with Dactylorhiza hatagirea being a notable source.

Dactylorhiza hatagirea (D. Don) Soo, commonly known as 'Panchaule' in Nepal, is a terrestrial orchid distributed across temperate to alpine regions, including Nepal, India, Bhutan, China, Mongolia, Pakistan, and Russia. nepjol.info This species is recognized as a primary source of this compound. nepjol.infonih.gov The compound is considered one of the important active constituents found in the mature tubers of D. hatagirea. targetmol.commedkoo.com Along with this compound, other related compounds such as Dactylorhin A, B, D, and E, as well as dactyloses A and B, have been reported in this species. nepjol.infotargetmol.commedkoo.com

Beyond Dactylorhiza hatagirea, other orchid species have been reported to contain this compound or structurally related compounds. Gymnadenia conopsea is another genus and species where Dactylorhin B, a related compound, has been reported. nih.gov Studies on Habenaria petalodes Lindl. have also indicated the presence of compounds related to dactylorhins, suggesting that further esters of dactylorhin A may be produced by various Orchidaceae species. scielo.br Bletilla striata has also been found to contain Dactylorhin A. researchmap.jp These findings highlight the Orchidaceae family as a source of dactylorhins and related glycosidic compounds. targetmol.commedkoo.comresearchmap.jp

Dactylorhiza hatagirea as a Primary Source

Advanced Extraction Techniques for this compound from Plant Matrices

Efficient extraction of this compound from plant material, primarily tubers, is a critical step in its study. Various techniques, including solvent-based and ultrasound-assisted methods, are employed.

Solvent extraction is a common method for isolating compounds from plant matrices. The choice of solvent significantly impacts the yield of extracted compounds. Studies on the extraction of bioactive compounds from plant materials often involve optimizing parameters such as solvent type, concentration, solid-liquid ratio, and extraction time. For instance, research on Dactylorhiza hatagirea has utilized hydroalcoholic extracts, suggesting the use of mixtures of water and ethanol (B145695) for extraction. researchgate.net Optimization studies for extracting other compounds from plant sources indicate that solvent concentration, such as ethanol or methanol (B129727) in water, plays a significant role in extraction efficiency. researchgate.netresearchgate.net While specific optimized solvent-based extraction parameters solely for this compound were not extensively detailed in the search results, general principles of optimizing solvent extraction for polar compounds like glycosides would apply, focusing on solvent polarity to match the compound's characteristics.

Ultrasound-Assisted Extraction (UAE) is recognized as a highly efficient and emerging technique for extracting bioactive compounds from plant matrices. researchgate.net UAE utilizes high-frequency sound waves to disrupt plant cell walls, improving the penetration of solvent into the plant tissue and enhancing the diffusion of target compounds. researchgate.netnih.gov This technique offers advantages such as reduced extraction time, lower solvent consumption, and lower temperatures compared to conventional methods, which helps in preserving the functionality of bioactive compounds. nih.govmdpi.com

Optimization of UAE for extracting compounds from plant materials typically involves parameters like ultrasonic power, extraction time, temperature, solvent type, and solid-to-solvent ratio. mdpi.com For example, studies on optimizing UAE for extracting polyphenolic compounds have identified optimal conditions involving specific temperatures and ethanol concentrations. researchgate.netjournalejnfs.com While direct optimization studies specifically for this compound using UAE were not prominently found, UAE has been explored for extracting glycosides and polyphenols from Dactylorhiza hatagirea. researchgate.netresearchgate.net Research on Bletilla striata has also utilized ultrasound-assisted methods for extraction, with optimization focusing on parameters like temperature and ethanol concentration to maximize the yield of sunscreen components, which include compounds like this compound. nih.gov

Data from a study on optimizing UAE for sunscreen components from Bletilla striata provides an example of optimized parameters:

| Parameter | Optimal Condition |

| Solid–liquid ratio | 1:40 (g/mL) |

| Ethanol concentration | 50% |

| Ultrasonic time | 50 minutes |

| Temperature | 60 °C |

| Power | 100 W |

| Ultrasonic frequency | 40 Hz |

| Average UVB absorption rate | 84.38% |

| RSD | 0.11% |

| nih.gov |

This demonstrates how UAE parameters can be optimized to improve the extraction efficiency of compounds from orchids.

Solvent-Based Extraction Optimization

Chromatographic Separation and Purification Strategies for this compound

Following extraction, chromatographic techniques are essential for separating and purifying this compound from the complex mixture of compounds present in plant extracts.

Various chromatographic methods are employed for the separation and purification of natural products, including compounds from orchids. Techniques such as High-Performance Liquid Chromatography (HPLC) and Counter-Current Chromatography (CCC) or High-Speed Counter-Current Chromatography (HSCCC) are commonly used. nih.govresearchgate.net

Studies on the constituents of Gymnadenia conopsea have utilized chromatographic separation for compounds including dactylorhin B and dactylorhin A. researchgate.net Research on Pleione bulbocodioides employed elution-extrusion counter-current chromatography (EECCC) for the preparative separation of high-polarity glucosides, including dactylorhin A. nih.gov This indicates the applicability of counter-current chromatography for separating polar glycosidic compounds like dactylorhins.

Ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) has been used for the comprehensive characterization of dactylorhins and loroglossin (B1675140) in Dactylorhiza hatagirea, allowing for the identification of this compound based on its molecular mass and fragmentation pattern. researchgate.netresearchgate.net HPLC has also been used for the quantitative determination of related compounds in orchid tubers. targetmol.com

While specific detailed protocols for the chromatographic separation and purification solely of this compound were not explicitly provided, the literature demonstrates that a combination of extraction methods followed by advanced chromatographic techniques is the standard approach for isolating and purifying dactylorhins from orchid species. The choice of chromatographic method and conditions would depend on the specific properties of this compound and the complexity of the plant extract.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and purification of natural compounds, including this compound. Analytical HPLC methods have been developed for the quantitative determination of Dactylorhins, including this compound, in plant tubers. These methods often utilize C18 columns and gradient elution with mobile phases consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like acetic acid nih.govcapes.gov.br. Detection is typically performed using UV-Vis detectors at specific wavelengths nih.govcapes.gov.br. Preparative HPLC is also employed for the isolation of larger quantities of compounds for structural characterization researchmap.jplcms.czresearchgate.net.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Profiling and Isolation

UPLC-MS, particularly UPLC coupled with high-resolution mass spectrometry (HRMS) or Orbitrap MS, is a powerful tool for the rapid characterization and identification of chemical components in natural products, including this compound mdpi.comnih.gov. This technique offers advantages in terms of peak capacity, resolution, separation time, and detection sensitivity nih.gov. UPLC-MS/MS analysis has been used for metabolite profiling of Dactylorhiza hatagirea, allowing for the identification of this compound based on its molecular mass and fragmentation pattern researchgate.netresearchgate.net. In UPLC-MS analysis, this compound has been observed in positive ion mode, showing a characteristic m/z value researchgate.net. The accurate mass and fragmentation ions obtained from UPLC-MS/MS are critical for the tentative identification of compounds like this compound by comparison with literature data mdpi.comnih.gov.

Other Preparative Chromatographic Methodologies

In addition to HPLC and UPLC-MS based techniques, other preparative chromatographic methods are utilized in the isolation of this compound. These can include column chromatography using stationary phases such as silica (B1680970) gel and octadecyl silica gel (ODS) pharm.or.jp. These methods are often used in initial purification steps before employing more advanced techniques like preparative HPLC pharm.or.jpresearchmap.jp. The specific stationary and mobile phases are selected based on the chemical properties of this compound and the complexity of the extract pharm.or.jp.

Structural Elucidation Techniques for this compound

The structure of this compound has been determined through a combination of spectroscopic and chemical methods colab.wspharm.or.jpresearchgate.net.

Spectroscopic Analysis (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Mass Spectrometry (MS) is a primary technique for determining the molecular weight and formula of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been used, showing a quasi-molecular ion peak at m/z 353 [(M+H)+] and 375 [(M+Na)+] pharm.or.jp. High-resolution FAB-MS provides a more accurate mass measurement, confirming the molecular formula pharm.or.jp. UPLC-MS/MS provides characteristic fragmentation patterns that aid in structural confirmation mdpi.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H-NMR and 13C-NMR, is essential for determining the detailed structure of this compound, including the arrangement of atoms and functional groups pharm.or.jpresearchgate.netmaxapress.comhmdb.ca. Analysis of NMR spectra provides information about the different types of protons and carbons in the molecule and their connectivity pharm.or.jp. For this compound, 13C-NMR spectral data indicates the presence of a glucosyl moiety pharm.or.jp. Comparison of the 13C-NMR spectrum of this compound with related compounds helps in determining the position of glycosylation pharm.or.jp. The coupling constant (J value) of the anomeric proton in the 1H-NMR spectrum provides information about the anomeric configuration of the glucose moiety pharm.or.jp.

Chemical Degradation and Derivatization Studies

Chemical degradation studies can provide valuable information about the structure of complex natural products by breaking them down into smaller, identifiable fragments openaccessjournals.commedcraveonline.com. Enzymatic hydrolysis, for instance, has been used in studies involving this compound, demonstrating its formation from precursor compounds like Dactylorhin A and E pharm.or.jptargetmol.commedkoo.com. This type of study helps in understanding the relationships between different compounds and confirming the presence of specific moieties like glucose pharm.or.jp. While specific detailed chemical degradation or derivatization studies solely focused on elucidating the entire structure of isolated this compound were not extensively detailed in the search results beyond enzymatic hydrolysis, these techniques are standard in natural product chemistry for confirming structural assignments derived from spectroscopic data and for understanding biosynthetic pathways or transformations openaccessjournals.commedcraveonline.com.

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10521921 |

| Dactylorhin A | 10819499 |

| Dactylorhin B | 24039355 |

| Dactylorhin E | 10555851 |

| Dactylose A | 101042496 |

| Dactylose B | 101042497 |

| Loroglossin | 442426 |

| Militarine (B1201898) | 6434007 |

| Glucose | 5793 |

| 4-hydroxybenzyl alcohol | 603 |

Data Table: Spectroscopic Data Highlights for this compound

| Technique | Observation/Data | Reference |

| FAB-MS | m/z 353 [(M+H)+], 375 [(M+Na)+] | pharm.or.jp |

| HR-FAB-MS | m/z 375.1270 [(M+Na)+] (Calcd for C14H24O10Na: 375.1267) | pharm.or.jp |

| UPLC-MS | m/z 353.3 (positive ion mode) | researchgate.net |

| UPLC-MS/MS | Fragment ions observed (e.g., 179.05595, 171.06635, 127.07648 from [M-H]-) | mdpi.com |

| 13C-NMR | Signals indicating glucosyl moiety; glycosylation shift at C-2 | pharm.or.jp |

| 1H-NMR | J value (8Hz) for glucosyl H-1 (indicating beta configuration) | pharm.or.jp |

Note: This table provides selected examples of spectroscopic data reported for this compound and is not exhaustive of all reported data.

Biosynthesis and Metabolic Pathways of Dactylorhin C

Precursor Identification and Elucidation of Biosynthetic Intermediates

Studies have indicated that Dactylorhin C is likely derived from other related compounds found within the same plant tissues.

Proposed Pathways from Dactylorhin A and Dactylorhin E through Enzymatic Hydrolysis

Experimental evidence suggests that this compound can be produced through the enzymatic hydrolysis of Dactylorhin A and Dactylorhin E. targetmol.commedkoo.commedkoo.com This process has been demonstrated in vitro using almond emulsion, indicating the involvement of glycosidic cleavage enzymes, likely β-glucosidases, which are commonly found in plant tissues and are known to hydrolyze glycosidic bonds. targetmol.commedkoo.com Dactylorhin A is chemically described as (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid bis(4-β-D-glucopyranosyloxybenzyl) ester, while Dactylorhin E is (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid 1-(4-β-D-glucopyranosyloxybenzyl) ester. researchgate.netcolab.wsjst.go.jp this compound is (2R)-2-β-D-glucopyranosyloxy-2-(2-methylpropyl)butanedioic acid. researchgate.netcolab.wsjst.go.jp The structural relationship suggests that the hydrolysis involves the cleavage of the ester linkages to the 4-β-D-glucopyranosyloxybenzyl moieties present in Dactylorhin A and Dactylorhin E, releasing this compound and likely 4-β-D-glucopyranosyloxybenzyl alcohol.

Relationship to Dactylose Biosynthesis (e.g., from L-Ascorbic Acid and 4-Hydroxybenzyl Alcohol)

While a direct biosynthetic pathway for this compound from L-Ascorbic Acid and 4-Hydroxybenzyl Alcohol has not been explicitly elucidated, related compounds found in the same plants, dactyloses A and B, are suggested to be biosynthesized from these precursors. researchgate.netcolab.wsjst.go.jpacs.org The proposed pathway for dactyloses A and B involves L-ascorbic acid and 4-hydroxybenzyl alcohol, proceeding via an intermediate identified as 2-C-(4-hydroxybenzyl)-α-L-xylo-3-ketohexulofuranosono-1,4-lactone. researchgate.netcolab.wsjst.go.jp Given the co-occurrence of dactylorhins and dactyloses in these orchid species, it is plausible that there are shared precursors or intersecting pathways, although the precise connection between dactylose biosynthesis and this compound formation requires further investigation.

Genomic and Transcriptomic Insights into this compound Biosynthesis

Genomic and transcriptomic studies in related orchid species, such as Bletilla striata, have provided insights into the genetic basis of phenolic acid derivative biosynthesis, a class of compounds that includes dactylorhins. frontiersin.orgnih.gov

Identification of Genes Encoding Biosynthetic Enzymes

Transcriptome sequencing and analysis have been employed to identify differentially expressed genes (DEGs) potentially involved in the biosynthesis of these compounds. In Bletilla striata, studies have identified numerous DEGs related to the biosynthesis of phenolic acid derivatives, including precursors like p-hydroxybenzyl alcohol (4-hydroxybenzyl alcohol) and related compounds like Dactylorhin A. frontiersin.orgnih.gov These studies have identified unigenes associated with these pathways, laying a foundation for understanding the enzymatic steps involved. frontiersin.orgnih.gov While specific genes directly encoding enzymes for the hydrolysis of Dactylorhin A and E to this compound have not been definitively identified in the provided search results, the implication is that glycosyl hydrolases, such as β-glucosidases, are involved in the cleavage steps.

Differential Gene Expression Analysis in this compound-Accumulating Tissues

Differential gene expression analysis in various tissues or under different conditions can help pinpoint genes involved in the accumulation of specific metabolites. In Bletilla striata, studies have correlated the expression levels of certain genes, such as BsBGLU15 and BsBGLU28 (β-glucosidase genes), with the accumulation of related compounds like militarine (B1201898) and Dactylorhin A. mdpi.com While these studies focused on Dactylorhin A and militarine, similar approaches applied to this compound-accumulating tissues in Dactylorhiza hatagirea or Gymnadenia conopsea would be instrumental in identifying genes directly involved in this compound biosynthesis and accumulation. The observed correlations between gene expression and metabolite levels suggest regulatory mechanisms controlling the biosynthetic flux. mdpi.com

Integration with Primary Metabolic Pathways

The biosynthesis of secondary metabolites is intrinsically linked to primary metabolism, which provides the basic building blocks and energy. Transcriptomic analysis in Bletilla striata has shown that DEGs involved in the biosynthesis of phenolic acid derivatives are enriched in several metabolic pathways, including phenylpropanoid biosynthesis, phenylalanine metabolism, cyanoamino acid metabolism, and starch and sucrose (B13894) metabolism. frontiersin.orgnih.gov This indicates that the synthesis of dactylorhins and related compounds draws upon intermediates from these core metabolic routes. Phenylalanine is a known precursor for the phenylpropanoid pathway, which can lead to the formation of phenolic compounds like 4-hydroxybenzyl alcohol, a suggested precursor for dactyloses and potentially linked to the dactylorhin pathway. researchgate.netcolab.wsjst.go.jpacs.orgfrontiersin.orgnih.gov The involvement of starch and sucrose metabolism suggests that carbohydrate metabolism provides the sugar moieties (glucose) incorporated into the glycosylated structures of dactylorhins. frontiersin.orgnih.gov This integration highlights the interconnectedness of primary and secondary metabolism in the production of specialized compounds like this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 10521921 |

| Dactylorhin A | 10819499 |

| Dactylorhin E | 133556498 |

| Dactylorhin B | 24039355 |

| Dactylorhin D | 256459-39-9 (Note: This CAS number is associated with Coelovirin C, also known as Dactylorhin D) medkoo.com |

| Dactylose A | Not found |

| Dactylose B | Not found |

| L-Ascorbic Acid | 54670067 |

| 4-Hydroxybenzyl Alcohol | 125 |

Phenylpropanoid Biosynthesis Pathway Interactions

The phenylpropanoid pathway is a key route in plants responsible for synthesizing a diverse array of phenolic compounds, many of which serve as precursors for more complex molecules. This pathway begins with the deamination of phenylalanine, an aromatic amino acid derived from the shikimic acid pathway. bspublications.netbiorxiv.org The initial steps involve enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate (B1238496) 4-hydroxylase (C4H), which convert phenylalanine to cinnamic acid and subsequently to p-coumaric acid. biorxiv.org

While this compound itself is not a typical phenylpropanoid, the phenylpropanoid pathway provides essential building blocks that can be incorporated into its structure or related precursor molecules. Studies on phenolic acid derivatives, which include compounds like Dactylorhin A (a precursor to this compound), have shown involvement of the phenylpropanoid metabolic pathway in their synthesis. frontiersin.orgnih.gov This suggests that intermediates from the phenylpropanoid pathway are channeled into downstream reactions that ultimately lead to the formation of dactylorhins.

Shikimic Acid and Flavonoid Metabolic Pathway Connections

The shikimic acid pathway is a primary metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. bspublications.netslideshare.netwikipedia.org These amino acids are crucial precursors for a wide range of secondary metabolites, including phenylpropanoids and flavonoids. frontiersin.orgbspublications.netwikipedia.orgnih.govresearchgate.net The pathway starts with the condensation of phosphoenolpyruvate (B93156) (derived from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), eventually leading to chorismate, the branch point for aromatic amino acid synthesis. wikipedia.org

Flavonoids are a large class of plant secondary metabolites synthesized via the phenylpropanoid pathway in conjunction with the acetate (B1210297) pathway (specifically, the malonyl-CoA route). bspublications.netnih.gov The shikimic acid pathway provides the phenylalanine necessary to initiate the phenylpropanoid pathway, which then produces the p-coumaroyl-CoA unit. This unit combines with malonyl-CoA to form the basic flavonoid skeleton. nih.gov

Although this compound is not classified as a flavonoid, its biosynthesis is linked to both the shikimic acid and flavonoid pathways through shared precursors and metabolic interdependencies. The involvement of the shikimic acid pathway is fundamental as it supplies the aromatic amino acid precursors that feed into the phenylpropanoid pathway, which in turn contributes to the metabolic context in which dactylorhins are synthesized. frontiersin.orgnih.gov Research on phenolic acid derivatives in Bletilla striata, a related orchid, highlights the involvement of the shikimic acid, phenylpropanoid, and flavonoid metabolic pathways in their biosynthesis. frontiersin.orgnih.gov This underscores the interconnectedness of these pathways in the production of various phenolic compounds in orchids.

Carbohydrate Metabolism as a Foundation for Glycoside Synthesis

This compound is characterized as a glycoside, meaning it contains a carbohydrate moiety linked to a non-carbohydrate structure (an aglycone). frontiersin.orgmedkoo.com The synthesis of glycosides fundamentally relies on the availability of activated sugar molecules, which are products of carbohydrate metabolism. Primary carbohydrate metabolic pathways, such as glycolysis and the pentose phosphate pathway, provide the monosaccharides and their derivatives necessary for glycosylation. bspublications.netlibretexts.orgresearchgate.netjaypeedigital.comnih.govresearchgate.net

Glycolysis breaks down glucose into pyruvate (B1213749), generating ATP and NADH. nih.gov The pentose phosphate pathway, an alternative route for glucose metabolism, produces NADPH and five-carbon sugars, including erythrose-4-phosphate, a precursor for the shikimic acid pathway. bspublications.netwikipedia.orgjaypeedigital.com These pathways, along with starch and sucrose metabolism, ensure a supply of activated sugars like UDP-glucose, which are typically involved in transferring sugar units to acceptor molecules during glycosylation. frontiersin.orgnih.govresearchgate.net

The glycosidic nature of this compound implies that a sugar molecule, likely glucose based on its structure, is attached to the aglycone. This attachment is catalyzed by glycosyltransferases, enzymes that utilize activated sugars derived from carbohydrate metabolism. researchgate.net Studies on phenolic acid derivatives in Bletilla striata have shown that carbohydrate metabolism, specifically starch and sucrose metabolism, is needed as a basis during development and is involved in the synthesis of these glycosylated compounds. frontiersin.orgnih.gov This directly supports the role of carbohydrate metabolism in providing the sugar precursors for the synthesis of dactylorhins, including this compound.

Spatial and Temporal Regulation of this compound Biosynthesis within the Plant

The biosynthesis of secondary metabolites in plants is a dynamic process that is often subject to spatial and temporal regulation. This means that the production of these compounds can vary depending on the specific tissue or organ and the developmental stage of the plant. mdpi.comnih.govresearchgate.net Environmental factors can also influence the accumulation of phytochemicals. nepjol.infonih.gov

Research on related phenolic acid derivatives in orchids, such as Bletilla striata, provides insights into the potential spatial and temporal regulation of dactylorhin biosynthesis. Studies have shown that the content of these compounds can peak at different time points during the plant's growth cycle. frontiersin.org For instance, the content of Dactylorhin A and Militarine in suspension-cultured cells of B. striata was found to peak at specific days post-inoculation. frontiersin.org

Furthermore, gene expression analysis has revealed that genes involved in the biosynthesis of secondary metabolites exhibit differential expression patterns in various tissues and organs. mdpi.com This tissue-specific expression of biosynthetic genes contributes to the spatial accumulation of these compounds within the plant. For example, certain genes potentially involved in the accumulation of secondary metabolites in B. striata showed significantly higher expression levels in tubers compared to other tissues. mdpi.com

The temporal regulation of biosynthesis can be influenced by developmental cues and environmental stimuli. Changes in gene expression over time, regulated by transcription factors, play a crucial role in controlling the flux through metabolic pathways and thus the accumulation of secondary metabolites at different growth stages. mdpi.comnih.gov Transcription factors from families such as MYB, bZIP, and WRKY have been implicated in regulating plant secondary metabolism. nih.gov

Biological Activities and Mechanistic Investigations of Dactylorhin C

In Vitro Assessment of Dactylorhin C Biological Activities

In vitro studies on extracts containing this compound have explored various biological effects.

Antimicrobial Activity against Bacterial Strains

Extracts from Dactylorhiza hatagirea, containing dactylorhins including this compound, have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net Specifically, root and shoot extracts have shown effectiveness. nih.govproquest.com One study indicated that methanol (B129727) extract exhibited antibacterial activity with a Minimum Inhibitory Concentration (MIC) ranging from 71.5 to >100 µg/mL. researchgate.net

Antioxidant Potential and Radical Scavenging Mechanisms

The presence of compounds like dactylorhins in Dactylorhiza hatagirea extracts contributes to their antioxidant potential. nih.govresearchgate.netresearchgate.netresearchgate.net Studies have evaluated the antioxidant activity using methods such as DPPH and ABTS assays. researchgate.netresearchgate.netresearchgate.net Methanol extracts of D. hatagirea have shown significant antioxidant activity with IC₅₀ values in the range of 1.58 to 4.41 mg/mL in DPPH assays and 0.19 to 0.48 mg/mL in ABTS assays. researchgate.net Another study reported IC₅₀ values for methanol extract at 30.79 µg/mL for DPPH and 24.53 µg/mL for ABTS. researchgate.net The antioxidant properties are often correlated with the presence of phenolic and flavonoid compounds in the extracts. researchgate.netresearchgate.net

Table 1: Antioxidant Activity of Dactylorhiza hatagirea Extracts (containing this compound)

| Extract Type | Assay | IC₅₀ (mg/mL) | IC₅₀ (µg/mL) | Reference |

| Methanol Extract | DPPH | 1.58 - 4.41 | - | researchgate.net |

| Methanol Extract | ABTS | 0.19 - 0.48 | - | researchgate.net |

| Methanol Extract | DPPH | - | 30.79 | researchgate.net |

| Methanol Extract | ABTS | - | 24.53 | researchgate.net |

Note: Some studies report IC₅₀ in mg/mL, while others use µg/mL. Both are included where available.

Antitumor Activities in Cellular Models

Extracts of Dactylorhiza hatagirea have been investigated for their antitumor activities in cellular models. nih.govresearchgate.net Studies using breast cancer cell lines, such as MDA-MB-231 and MCF-7, treated with hydroalcoholic extract of D. hatagirea have been conducted. juit.ac.inmdpi.com While these extracts contain this compound, the specific contribution of this compound to the observed effects requires further focused investigation. One study reported the viability of MDA-MB-231 cells was 82.38% and MCF-7 cells was 84.24% when treated with 1000 µg/mL of tuber extract. mdpi.com

Other Relevant In Vitro Biological Effects (e.g., effects on enzyme activity)

While direct information on the effects of isolated this compound on specific enzyme activity is limited in the provided results, related compounds from Dactylorhiza species have shown enzyme modulation. For example, Dactylorhin B has been studied for its effects on enzymes related to mitochondrial function, such as pyruvate (B1213749) dehydrogenase complex and alpha-ketoglutarate (B1197944) dehydrogenase complex, in the context of neuroprotective effects against beta-amyloid toxicity. vulcanchem.comresearcher.lifenih.gov Extracts of D. hatagirea have also shown inhibitory effects on α-amylase and α-glucosidase enzymes, relevant to anti-diabetic properties. nih.gov Further research is needed to determine if this compound exhibits similar effects on enzyme activity.

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound are not extensively detailed in the provided search results specifically for the isolated compound. However, the biological activities observed for extracts containing this compound suggest potential mechanisms related to those activities.

Cellular Target Identification and Validation Methodologies

Specific cellular targets for this compound have not been explicitly identified and validated in the provided search results. Research on related compounds or extracts from Dactylorhiza species has employed methodologies such as network pharmacology and molecular docking to predict potential targets. For instance, studies on glucosyloxybenzyl 2-isobutylmalates from Bletilla striata (which are structurally related to dactylorhins) have suggested potential targets like SIRT1, CASP8, and MMP8 through these computational approaches. researchgate.net While these methodologies can provide insights into potential targets for compounds within this class, experimental validation is required to confirm the specific cellular targets of this compound.

Investigation of Intracellular Signaling Pathway Modulation

Structure Activity Relationship Sar Studies of Dactylorhin C and Analogues

Design Principles for Dactylorhin C Analogues

Designing analogues of a natural product like this compound would typically involve making targeted modifications to its core structure. Based on the structure of this compound, which includes a glucose moiety linked to a substituted succinic acid derivative, potential design strategies for analogues could involve:

Modifications to the glucose unit: This could include altering the sugar type, changing the position or stereochemistry of the glycosidic linkage, or modifying the hydroxyl groups on the sugar ring (e.g., acetylation, methylation, or removal).

Modifications to the succinic acid core: Altering the length of the carbon chain, introducing different substituents on the carbons, or modifying the carboxylic acid groups (e.g., esterification or amidation).

Modifications to the isobutyl group: Changing the size, branching, or functionalization of this alkyl chain.

Creating prodrugs or bioconjugates: Linking this compound or its analogues to other molecules to improve properties like solubility, targeting, or stability.

The design of analogues is guided by hypotheses about the potential interactions of this compound with biological targets, drawing on knowledge of similar compounds and their known SARs.

Identification of Key Structural Moieties Influencing Biological Activity

Identifying key structural moieties involves synthesizing or isolating analogues with specific structural changes and testing their biological activity. By comparing the activities of different analogues, researchers can deduce the importance of particular functional groups or structural features. For this compound, potential key moieties could include:

The glucose moiety: Glycosylation is known to significantly impact the bioactivity, solubility, and pharmacokinetic properties of natural products. numberanalytics.comuantwerpen.be

The carboxylic acid groups: These acidic functionalities can participate in ionic interactions with biological targets.

The isobutyl group: This hydrophobic region might be involved in lipophilic interactions with binding sites.

The stereochemistry at the chiral centers: The specific 3D arrangement of atoms is crucial for binding to specific biological molecules.

Studies on related glucosylated benzyl (B1604629) esters, such as dactylorhin B, loroglossin (B1675140), dactylorhin A, and parishin (B150448) C, have suggested that the gastrodin (B1674634) unit (which includes a glucose moiety) may be related to their central nervous system effects. semanticscholar.org This highlights the potential importance of the glycosyl portion in the biological activities of this class of compounds, including this compound.

Impact of Glycosylation Patterns on Bioactivity Profiles

Glycosylation, the process of attaching carbohydrate moieties to a molecule, is a common modification in natural products and can profoundly influence their biological activity. numberanalytics.comuantwerpen.be The type of sugar, the position of attachment, and the anomeric configuration (alpha or beta) of the glycosidic bond can all affect how the molecule interacts with biological systems. numberanalytics.com

For this compound, which features a beta-D-glucopyranosyloxy group nih.gov, the presence and specific linkage of this glucose unit are likely to be critical for its bioactivity. Changes in the glycosylation pattern could alter:

Solubility and membrane permeability.

Binding affinity to target proteins (e.g., receptors, enzymes).

Recognition by transporters or metabolic enzymes (e.g., glucosidases). mdpi.com

Research on other glycosylated compounds has shown that even subtle changes in the sugar moiety or linkage can lead to significant differences in activity, sometimes resulting in a complete loss or alteration of the biological effect. uantwerpen.be

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)

Computational methods play an increasingly important role in SAR analysis and drug discovery. nih.govmdpi.comnih.govfrontiersin.orgmdpi.complos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models seek to establish mathematical relationships between the structural or physicochemical properties (descriptors) of a set of compounds and their biological activities. nih.govnih.govmdpi.commdpi.com By analyzing a series of this compound analogues with varying structures and measured activities, QSAR models could identify specific molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties, presence of certain functional groups) that are statistically correlated with the observed biological effect. These models can then be used to predict the activity of new, untested analogues and guide the design of compounds with potentially improved properties. mdpi.commdpi.com

Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound or its analogue) when bound to a specific protein target (e.g., an enzyme or receptor). nih.govmdpi.comnih.govfrontiersin.orgmdpi.complos.org By simulating the interaction between the ligand and the target protein, docking studies can provide insights into the key amino acid residues involved in binding, the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic interactions), and estimate the binding affinity. This information can help explain observed SARs and guide the design of analogues with enhanced binding to the target. frontiersin.orgmdpi.com While specific docking studies for this compound were not found, this method is widely applied in SAR analysis of other bioactive compounds. nih.govmdpi.comnih.govfrontiersin.orgmdpi.complos.org

These computational approaches complement experimental SAR studies by providing molecular-level insights and enabling the virtual screening of large numbers of potential analogues, thereby accelerating the discovery process. nih.govmdpi.com

Biotechnological Production and Enhancement of Dactylorhin C

Plant Cell Culture and Suspension Culture Systems for Dactylorhin C Production

Plant cell culture, including suspension culture systems, provides a controlled environment for the in vitro production of secondary metabolites like this compound. researchgate.netalayen.edu.iq This technique allows for the cultivation of plant cells or tissues under defined conditions, independent of environmental fluctuations and geographical limitations. alayen.edu.iq Suspension cultures, where cells are dispersed in a liquid medium, are particularly amenable to scaling up for industrial production in bioreactors. researchgate.netnih.gov

Research into the cell growth kinetics and secondary metabolite accumulation in suspension cultures of Bletilla striata, a plant known to contain Dactylorhin A which can be enzymatically hydrolyzed to this compound, has demonstrated the potential of this approach. targetmol.comnih.govbiorxiv.org Studies have analyzed the growth curves of suspension-cultured calluses, revealing a sigmoidal pattern over time. nih.gov

Optimization of Culture Media and Growth Conditions

Optimizing the composition of the culture medium and the growth conditions is crucial for maximizing both cell biomass and the production of target secondary metabolites in plant cell cultures. alayen.edu.iqnih.gov Standard plant tissue culture media, such as Murashige and Skoog (MS) medium, provide a basal formulation, but modifications are often necessary to enhance the yield of specific compounds. alayen.edu.iqnih.govresearchgate.net

Controlled environmental conditions, including temperature, light intensity, and photoperiod, also impact culture growth and secondary metabolite production. biotech-asia.org Agitation in suspension cultures is essential for maintaining cell dispersion, facilitating nutrient and oxygen transfer, and promoting uniform growth. researchgate.netnih.gov

Elicitation Strategies for Enhanced Secondary Metabolite Accumulation

Elicitation is a widely used strategy in plant cell culture to enhance the production of secondary metabolites. researchgate.netresearchgate.netdntb.gov.ua This technique involves introducing abiotic or biotic factors (elicitors) into the culture medium to trigger stress responses in the plant cells, which in turn activate or upregulate the biosynthetic pathways of secondary metabolites. researchgate.netresearchgate.netdntb.gov.ua

Various types of elicitors have been explored, including biotic elicitors derived from microorganisms (e.g., yeast extract, fungal cell wall components) and abiotic elicitors such as signaling molecules (e.g., methyl jasmonate, salicylic (B10762653) acid) and heavy metal ions. researchgate.netjuit.ac.inmdpi.com These elicitors can activate defense-related genes and enzymes involved in secondary metabolism. researchgate.netmdpi.com

While studies have investigated the elicitation of other dactylorhins, such as dactylorhin-E, using substances like yeast extract, salicylic acid, and methyl jasmonate in Dactylorhiza hatagirea, the impact of these specific elicitors on this compound accumulation requires further dedicated research. juit.ac.in The effectiveness of elicitation depends on factors such as the type and concentration of the elicitor, the timing of application during the culture cycle, and the specific plant cell line used. nih.gov Combining different elicitors or integrating elicitation with other strategies like precursor feeding can sometimes lead to synergistic effects and further enhance metabolite production. researchgate.net

Genetic Engineering and Metabolic Engineering for Biosynthetic Pathway Manipulation

Genetic engineering and metabolic engineering offer powerful tools to directly manipulate the biosynthetic pathways involved in this compound production, aiming for increased yields and potentially the production of novel derivatives. researchgate.netwikipedia.orgpreprints.orgnih.gov Metabolic engineering involves optimizing genetic and regulatory processes within cells to enhance the production of a specific substance by analyzing and modifying the metabolic network. wikipedia.orgosti.gov

The biosynthesis of this compound, like other dactylorhins, is linked to pathways producing phenolic acid derivatives. frontiersin.orgresearchgate.net Understanding the specific genes and enzymes involved in the conversion of precursors to this compound is crucial for applying genetic and metabolic engineering strategies effectively. frontiersin.org

Overexpression of Key Biosynthetic Genes

One common metabolic engineering strategy is the overexpression of genes encoding rate-limiting enzymes or key regulatory proteins within the biosynthetic pathway of the target compound. wikipedia.orgpreprints.org By increasing the activity of these enzymes, the metabolic flux towards this compound synthesis can potentially be enhanced, leading to higher accumulation levels. wikipedia.orgpreprints.org

While specific studies on the overexpression of genes directly involved in this compound biosynthesis are limited in the provided search results, research on related compounds in Bletilla striata has identified genes potentially involved in the synthesis of phenolic acid derivatives like dactylorhin A and militarine (B1201898). frontiersin.orgmdpi.com For example, certain β-glucosidase genes (BsBGLU genes) in B. striata have shown positive correlations with the accumulation of dactylorhin A under certain conditions, suggesting their potential role in the metabolic pathway. mdpi.com Overexpression of such genes could be a strategy to explore for increasing this compound production, assuming a close relationship in their biosynthetic routes.

Targeted Gene Editing for Yield Improvement

Targeted gene editing technologies, such as CRISPR-Cas9, provide precise methods to modify specific DNA sequences within the plant genome. nih.govmdpi.com This can be used to improve this compound yield by various approaches, including:

Enhancing the expression of biosynthetic genes: Similar to overexpression, gene editing can be used to modify regulatory regions to increase the transcription of genes involved in this compound synthesis.

Blocking competing pathways: Genes encoding enzymes in metabolic pathways that compete for precursors with the this compound biosynthetic pathway can be targeted for knockout or downregulation, thereby channeling more metabolic flux towards this compound production. wikipedia.orgmdpi.com

The application of CRISPR-Cas9 in plant metabolic engineering is a rapidly developing field, offering high accuracy and efficiency for targeted modifications. nih.govmdpi.com While direct examples of gene editing for this compound are not explicitly detailed, the potential exists to apply these tools based on the increasing understanding of related metabolic pathways in plants like Bletilla striata. frontiersin.orgmdpi.com

Heterologous Expression in Engineered Microorganisms

Heterologous expression involves transferring the genes encoding the biosynthetic pathway of a natural product from its native organism into a different host organism, such as bacteria or yeast, for production. wikipedia.orgnih.govfrontiersin.orgmdpi.com This approach can offer advantages such as faster growth rates of microbial cultures, simpler cultivation requirements, and the potential for higher yields in a controlled fermentation environment. nih.gov

For this compound production via heterologous expression, the genes responsible for its biosynthesis in Dactylorhiza or Bletilla would need to be identified and cloned. frontiersin.orgnih.gov These genes could then be introduced into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, which can be engineered to provide the necessary precursors and cellular machinery for this compound synthesis. nih.govfrontiersin.org

In Vitro Propagation of Dactylorhiza hatagirea for Sustainable Biomass Supply

Dactylorhiza hatagirea, a terrestrial orchid native to the sub-alpine and alpine regions of the Himalayas, is a valuable source of medicinal compounds, including this compound. niscpr.res.in Due to its slow growth rate, poor seed germination in nature (estimated at 0.2-0.3%), and increasing demand, the species is critically endangered, necessitating the development of sustainable propagation methods. nepjol.infojuit.ac.inresearchgate.net In vitro propagation, or tissue culture, offers a promising alternative for mass multiplication and conservation of D. hatagirea, ensuring a consistent supply of biomass for phytochemical extraction while reducing pressure on wild populations. juit.ac.inresearchgate.netserialsjournals.comacademicjournals.org

Natural regeneration of D. hatagirea is limited by its microscopic, non-endospermous seeds that require mycorrhizal fungal association for germination. nepjol.inforesearchgate.net This symbiotic relationship is often difficult to replicate consistently in natural settings. In vitro techniques bypass this requirement, allowing for aseptic seed germination and subsequent plantlet development under controlled conditions. juit.ac.inresearchgate.netjournalijar.com

Research into the in vitro propagation of D. hatagirea has explored various explant sources, nutrient media, and plant growth regulator combinations to optimize germination, protocorm development, shoot proliferation, and rooting. Immature seeds are frequently used as explants for initiating cultures. nepjol.inforesearchgate.nettubitak.gov.tr Studies have shown that Murashige and Skoog (MS) medium, with various supplements, is commonly employed for D. hatagirea tissue culture. nepjol.infojuit.ac.inserialsjournals.comjournalijar.comtubitak.gov.trajol.info

Different media and hormone combinations have been evaluated for their efficacy in promoting in vitro growth. For instance, MS medium supplemented with peptone, morpholino ethane (B1197151) sulfonic acid (MES), and activated charcoal has been reported to be effective for protocorm-like bodies (PLBs) and plantlet formation from green pod culture. nepjol.infoajol.info Another study highlighted the effectiveness of MS medium supplemented with indole-3-butyric acid (IBA) and 6-benzylaminopurine (B1666704) (BAP) for increasing biomass, achieving maximum shoot and root development. nepjol.infojuit.ac.inserialsjournals.comresearchgate.net

Quantitative data from research indicates the significant impact of plant growth regulators on multiplication rates and biomass yield. One study demonstrated that MS medium supplemented with 4 mg/L IBA and 3 mg/L BAP resulted in optimal growth within 25 to 32 days of incubation, yielding a high number of shoots, shoot length, root number, root length, and biomass. juit.ac.inserialsjournals.comresearchgate.net

Interactive Table 1: Optimized MS Medium Composition and Growth Results for Dactylorhiza hatagirea

| Medium Component | Concentration | Resulting Growth Parameter | Value (Mean ± SD) | Incubation Time (Days) | Source |

| MS Medium + IBA + BAP | 4 mg/L IBA + 3 mg/L BAP | Number of Shoots | 43.50 ± 0.04 | 25-32 | juit.ac.inserialsjournals.comresearchgate.net |

| MS Medium + IBA + BAP | 4 mg/L IBA + 3 mg/L BAP | Shoot Length (cm) | 31.06 ± 0.63 | 25-32 | juit.ac.inserialsjournals.comresearchgate.net |

| MS Medium + IBA + BAP | 4 mg/L IBA + 3 mg/L BAP | Number of Roots | 15.00 ± 0.52 | 25-32 | juit.ac.inserialsjournals.comresearchgate.net |

| MS Medium + IBA + BAP | 4 mg/L IBA + 3 mg/L BAP | Root Length (cm) | 14.20 ± 0.24 | 25-32 | juit.ac.inserialsjournals.comresearchgate.net |

| MS Medium + IBA + BAP | 4 mg/L IBA + 3 mg/L BAP | Biomass | 6.29 ± 0.20 | 25-32 | juit.ac.inserialsjournals.comresearchgate.net |

| Lindeman orchid medium | - | Maximum Germination (%) | 37.12 | 17 | researchgate.nettubitak.gov.tr |

| MS Medium + IBA + Kinetin | 3 mg/L IBA + 1 mg/L Kin | Maximum Number of Shoots | 18.12 ± 0.3 | - | researchgate.nettubitak.gov.tr |

| MS Medium + IBA + Kinetin | 3 mg/L IBA + 1 mg/L Kin | Highest Shoot Length (cm) | 17.80 ± 2.16 | - | researchgate.nettubitak.gov.tr |

| MS Medium + IBA + Kinetin | 3 mg/L IBA + 1 mg/L Kin | Maximum Root Number | 8.25 ± 0.69 | - | researchgate.nettubitak.gov.tr |

| MS Medium + IBA + Kinetin | 3 mg/L IBA + 1 mg/L Kin | Highest Root Length (cm) | 8.02 ± 1.45 | - | researchgate.nettubitak.gov.tr |

| MS Medium + BAP + NAA | 2.0 mg/l BAP + 1.5 mg/l NAA | Optimum Protocorm Development | High number | After seven months | journalijar.com |

Following the in vitro multiplication phase, plantlets are typically transferred to a suitable potting mixture for acclimatization before being moved to a greenhouse or field conditions. juit.ac.inresearchgate.netserialsjournals.comtubitak.gov.trresearchgate.netresearchgate.net A potting mixture of cocopeat, vermiculite, and perlite (B1173460) in a 1:1:1 ratio has shown high survival rates (100%) during acclimatization. researchgate.nettubitak.gov.trresearchgate.netresearchgate.net

The successful optimization of in vitro propagation protocols for D. hatagirea provides a robust method for large-scale plant production, which is crucial for meeting the demand for its medicinal compounds, including this compound, and supporting conservation efforts for this endangered species. juit.ac.inserialsjournals.comtubitak.gov.trresearchgate.netresearcher.life

Future Perspectives in Dactylorhin C Research

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding

The application of multi-omics technologies, such as proteomics and metabolomics, holds significant promise for gaining a systems-level understanding of Dactylorhin C's effects. Multi-omics approaches integrate data from multiple biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of biological systems and unravel cause-effect relationships frontiersin.orgscielo.brmetabolon.comsemanticscholar.org.

Metabolomics, the study of endogenous and exogenous metabolites in biological systems, can provide quantitative or semi-quantitative information about metabolic changes occurring in response to stimuli like the presence of this compound scielo.br. Proteomics, which focuses on understanding changes in proteins, can offer insights into the protein-level alterations induced by the compound scielo.brfrontiersin.org. By integrating these data sets, researchers can move beyond examining individual molecules to understanding how this compound influences interconnected biological pathways and networks. This integrated analysis can help identify key molecules and pathways affected by this compound and potentially discover new biomarkers or therapeutic targets semanticscholar.org. Studies have already demonstrated the power of integrated proteomic and metabolomic analysis in understanding complex biological processes and identifying functionally important modules frontiersin.orgnih.gov.

While multi-omics analysis presents challenges related to data volume, heterogeneity, and integration, the insights gained into the flow of information between different biological layers can significantly deepen our understanding of this compound's biological activities metabolon.com.

Advanced Analytical Techniques for Comprehensive this compound Profiling

Advanced analytical techniques are crucial for the comprehensive profiling and quantification of this compound in various matrices, including plant extracts and biological samples. Techniques such as Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Mass Spectrometry (UHPLC-QE MS) and Ultra-Performance Liquid Chromatography-Electrospray Ionization/Triple Quadrupole-Mass Spectrometry (UPLC−ESI/TQ-MS) have already been employed in the analysis of compounds from Dactylorhiza hatagirea, including this compound colab.wsresearchgate.netresearchgate.net.

These advanced chromatographic and mass spectrometric methods offer high sensitivity, selectivity, and resolution, enabling the identification and quantification of this compound even in complex mixtures researchgate.netresearchgate.netsu.semdpi.com. Further development and optimization of these techniques can lead to more efficient and accurate methods for this compound profiling. This includes optimizing parameters such as solvent composition, gradient elution, ionization techniques, and data processing tools researchgate.netsu.se. The application of validated methods ensuring accuracy, precision, sensitivity, and specificity is essential for reliable comprehensive profiling researchgate.net.

Future research may also explore novel analytical approaches, such as hyphenated techniques and the development of highly sensitive probes, to improve the detection and analysis of this compound and its metabolites in biological systems mdpi.comfrontiersin.org.

Rational Design and Synthesis of this compound-Derived Probes for Biological Exploration

The rational design and synthesis of this compound-derived probes represent a promising avenue for further biological exploration of its mechanisms of action. Rational design involves using structural information and understanding of biological interactions to create modified molecules with specific properties rsc.orgnih.gov.

By chemically modifying this compound, researchers can synthesize probes that are fluorescently labeled or tagged with other reporter molecules. These probes can then be used in live-cell imaging and other biological assays to track the distribution, localization, and interaction of this compound or its derivatives within cells and tissues nih.govmdpi.com. This can provide valuable spatial and temporal information about its cellular targets and pathways.

The design of such probes requires a deep understanding of the structure-activity relationships of this compound and its potential binding partners. Advanced synthetic strategies would be needed to create these modified compounds while preserving their biological relevance rsc.orguniroma1.it. The development of highly selective probes is crucial for minimizing off-target effects and ensuring the accuracy of biological investigations mdpi.comuniroma1.it. This approach has been successfully applied in the design of probes for other biological targets, demonstrating its potential for elucidating molecular mechanisms rsc.orgnih.govmdpi.com.

By employing rationally designed this compound-derived probes, future studies can gain unprecedented insights into the specific biological processes modulated by this compound at a molecular level.

Q & A

Q. What in silico tools predict this compound’s pharmacokinetics or protein targets?

- Methodology : Use SwissADME for bioavailability prediction and molecular docking (AutoDock Vina) against known targets (e.g., Bcl-2 for neuroprotection) . Validate predictions with SPR or ITC binding assays .

Data Contradiction & Validation

Q. How can researchers address conflicting reports on this compound’s stability under varying storage conditions?

- Methodology : Conduct accelerated stability studies (ICH guidelines) with LC-MS monitoring. Variables like temperature (-80°C vs. 4°C) and lyophilization efficacy should be tested .

- Reporting : Clearly document degradation products in supplementary materials to aid cross-study comparisons .

Q. What steps ensure robustness in gene expression studies linking this compound production to transcription factors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.